molecular formula C8H10N2O B060429 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile CAS No. 178206-94-5

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile

Cat. No. B060429
M. Wt: 150.18 g/mol
InChI Key: ROXOJDXFHQRALK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADPA and has a unique structure that makes it an interesting subject for research. In

Scientific Research Applications

ADPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ADPA has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, ADPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, ADPA has been used as a precursor for the synthesis of various compounds with interesting biological and chemical properties.

Mechanism Of Action

The mechanism of action of ADPA is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters such as acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. Inhibition of these enzymes by ADPA leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory.

Biochemical And Physiological Effects

ADPA has been shown to have various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. The inhibition of cholinesterase enzymes by ADPA can improve cognitive function and memory and has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The anti-inflammatory and antioxidant properties of ADPA can also be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

ADPA has several advantages as a research compound, including its ease of synthesis, high purity, and stability. However, there are also some limitations associated with its use in lab experiments, such as its potential toxicity and limited solubility in water. These limitations can be overcome by using appropriate safety measures and selecting appropriate solvents for experiments.

Future Directions

There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. ADPA can also be used as a building block for the synthesis of novel materials and polymers with unique properties, which can have potential applications in various fields such as electronics and biomedicine.
Conclusion:
In conclusion, 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The synthesis of ADPA is a straightforward process, and it has several advantages as a research compound, including its ease of synthesis, high purity, and stability. ADPA has various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile involves the reaction of 2,5-dihydropyrrole-1-carboxaldehyde with acetic anhydride and sodium cyanide. The reaction is carried out in the presence of a catalyst such as triethylamine and yields ADPA in good yield and purity. The synthesis of ADPA is a straightforward process and can be easily scaled up for large-scale production.

properties

CAS RN

178206-94-5

Product Name

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-2-3-8(10)4-5-9/h2-3,8H,4,6H2,1H3/t8-/m0/s1

InChI Key

ROXOJDXFHQRALK-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N1CC=C[C@H]1CC#N

SMILES

CC(=O)N1CC=CC1CC#N

Canonical SMILES

CC(=O)N1CC=CC1CC#N

synonyms

1H-Pyrrole-2-acetonitrile, 1-acetyl-2,5-dihydro-, (R)- (9CI)

Origin of Product

United States

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